An In-depth Technical Guide to 2,4-Dichloro-1-(1,2-dichloroethyl)benzene
An In-depth Technical Guide to 2,4-Dichloro-1-(1,2-dichloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-1-(1,2-dichloroethyl)benzene is a chlorinated aromatic hydrocarbon with the molecular formula C₈H₆Cl₄.[1] Its structure consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, and a 1,2-dichloroethyl group at the 1 position. The presence of four chlorine atoms significantly influences its physicochemical properties and potential biological activity. This guide provides a comprehensive overview of its molecular structure, weight, and other key scientific data.
Molecular Structure and Stereochemistry
The molecular structure of 2,4-Dichloro-1-(1,2-dichloroethyl)benzene features a disubstituted benzene ring and a chlorinated ethyl side chain. The IUPAC name for the specific enantiomer with CAS number 1428650-20-7 is (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene.[1][2] The ethyl side chain contains two chiral centers at the first and second carbon atoms, giving rise to possible stereoisomers. The designation "(S)" indicates the stereochemical configuration at one of these chiral centers.
The connectivity of the atoms can be represented by the SMILES string: ClCC1=C(Cl)C=C(Cl)C=C1.
Below is a two-dimensional representation of the molecular structure of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene.
Caption: 2D structure of 2,4-Dichloro-1-(1,2-dichloroethyl)benzene
Molecular Weight and Physicochemical Properties
The molecular weight and various physicochemical properties of a compound are crucial for its handling, application, and understanding its behavior in biological and environmental systems. While experimental data for 2,4-Dichloro-1-(1,2-dichloroethyl)benzene is limited, several key parameters have been predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₄ | [1] |
| Molecular Weight | 243.95 g/mol | [1] |
| CAS Number | 1428650-20-7 | [1][2] |
| Boiling Point (Predicted) | 304.0 ± 37.0 °C at 760 mmHg | |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | |
| Flash Point (Predicted) | 141.2 ± 23.9 °C | |
| LogP (Predicted) | 4.51 |
Synthesis
The synthesis of polychlorinated ethylbenzenes generally involves the chlorination of ethylbenzene. The specific conditions of the reaction, such as the presence of a catalyst and the reaction temperature, determine the position and extent of chlorination on both the aromatic ring and the ethyl side chain.
A general approach to synthesizing chlorinated aromatic compounds involves electrophilic aromatic substitution. For the side-chain chlorination, radical substitution mechanisms are typically employed, often initiated by UV light or radical initiators.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 2,4-Dichloro-1-(1,2-dichloroethyl)benzene.
Achieving the specific regio- and stereoselectivity for 2,4-Dichloro-1-(1,2-dichloroethyl)benzene would require carefully optimized reaction conditions and potentially the use of chiral catalysts for asymmetric synthesis.
Toxicological Profile
Chlorinated aromatic compounds are known for their persistence in the environment and potential for bioaccumulation. Their toxic effects can be mediated through various mechanisms, including interactions with the aryl hydrocarbon receptor (AhR). Human exposure to related compounds, such as ethylbenzene, has been studied, and it is known to be metabolized by cytochrome P-450 enzymes.[3] The metabolites are then excreted in the urine.[3] Workers exposed to ethylbenzene are monitored for these metabolites as a measure of exposure.[4]
Given the structure of 2,4-Dichloro-1-(1,2-dichloroethyl)benzene, its metabolism would likely involve oxidation and conjugation pathways. The presence of multiple chlorine atoms may influence the rate and regioselectivity of these metabolic transformations.
Conclusion
2,4-Dichloro-1-(1,2-dichloroethyl)benzene is a specific polychlorinated aromatic compound with defined molecular structure and weight. While detailed experimental data on its physicochemical properties, synthesis, and toxicology are scarce, its structural similarity to other well-studied chlorinated hydrocarbons provides a basis for understanding its potential behavior. Further research is necessary to fully characterize this compound and establish its profile for various scientific and industrial applications.
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